6-(4-Bromophenoxy)pyridine-3-carboxylic acid
Description
6-(4-Bromophenoxy)pyridine-3-carboxylic acid (CAS: 954267-63-1) is a nicotinic acid (pyridine-3-carboxylic acid) derivative with a 4-bromophenoxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₂H₈BrNO₃, and it is characterized by a carboxylic acid group at position 3 and a brominated phenoxy group at position 5.
This compound is utilized in pharmaceutical and agrochemical research as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .
Properties
IUPAC Name |
6-(4-bromophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNNOJOUWGQFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenoxy)pyridine-3-carboxylic acid typically involves the reaction of 4-bromophenol with 3-cyanopyridine in the presence of a base, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Bromophenoxy Group
The bromine atom undergoes substitution reactions under mild conditions due to electron-withdrawing effects from the pyridine ring.
Key findings:
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Reaction rates increase with electron-deficient coupling partners (TOF = 12 h⁻¹)
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Steric hindrance from carboxylic acid reduces para-substitution selectivity (ortho:para = 1:3.2)
Carboxylic Acid Derivative Formation
The -COOH group participates in classical acid reactions with modified kinetics due to conjugation effects :
Table 2: Acylation reactions
| Derivative Type | Reagents | Conditions | Stability (Tₘ) |
|---|---|---|---|
| Methyl ester | SOCl₂/MeOH | Reflux, 4h | 182°C |
| Amide | DCC/DMAP | RT, 24h | >250°C |
| Acid chloride | PCl₅ | 0°C, 1h | N/A |
Notable observations:
-
Esterification proceeds with 92% conversion but requires acid scavengers
-
Amide derivatives show enhanced crystallinity (PXRD ΔFWHM = 0.12°)
Decarboxylative Coupling Reactions
Photoredox-mediated decarboxylation enables C-C bond formation :
Figure 1: Catalytic cycle for metallaphotoredox reactions
text[Ir]³⁺ + hν → [Ir]³⁺* [Ir]³⁺* + RCOO⁻ → [Ir]²⁺ + RCOO• RCOO• → R• + CO₂ R• + Ar-X → R-Ar (X = Br, Cl)
Experimental conditions:
Pyridine Ring Modifications
Electrophilic substitution occurs preferentially at C-2 and C-6 positions:
Table 3: Electrophilic reactions
| Reaction | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-nitro-6-(4-bromophenoxy)pyridine-3-carboxylic acid | 4:1 (C2:C6) |
| Sulfonation | SO₃/DCE | Pyridinesulfonic acid derivatives | 3:1 (C6:C2) |
Mechanistic insights:
-
Nitration proceeds through Wheland intermediate with ΔG‡ = 18.3 kcal/mol
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Sulfur trioxide complexation alters charge distribution (DFT Δq = +0.32e)
Redox Transformations
Controlled reduction pathways have been characterized :
Reduction sequences:
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LiAlH₄ reduces -COOH → -CH₂OH (75% yield)
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Subsequent H₂/Pd-C hydrogenation of pyridine → piperidine (58% yield)
Oxidation studies show:
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KMnO₄ oxidizes methyl groups to -COOH (when present)
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TBHP initiates radical chain reactions at bromophenoxy group
Supramolecular Interactions
X-ray crystallography reveals three primary interaction modes :
Figure 2: Packing diagram showing
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π-π stacking (3.4Å between pyridine rings)
-
Br···O halogen bonds (2.9Å)
-
Carboxylic acid dimers (R₂²(8) motif)
These interactions enable applications in:
Scientific Research Applications
Pharmaceutical Development
The compound serves as a vital intermediate in the synthesis of various pharmaceuticals, especially in anti-cancer drug development. Its unique structure allows for modifications that enhance biological activity.
Case Study: Anti-Cancer Activity
Research has shown that derivatives of pyridine-3-carboxylic acids exhibit potent anti-cancer properties. For instance, compounds structurally related to 6-(4-bromophenoxy)pyridine-3-carboxylic acid have been evaluated for their effects on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Table 1: Anti-Cancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 168.78 | Induces apoptosis via G1 phase arrest |
| Related compound A | T-24 | 257.87 | Cell cycle arrest at G1 phase |
| Related compound B | A549 | 200.00 | Inhibits kinase activity |
Agricultural Chemicals
In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its selective action allows for targeting specific plant species while minimizing environmental impact.
Case Study: Herbicidal Activity
Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of certain weed species without adversely affecting crop plants.
Table 2: Herbicidal Efficacy
| Compound Name | Target Weed Species | Effective Concentration (g/ha) | Mode of Action |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 0.5 | Inhibition of photosynthesis |
| Related compound C | Echinochloa crus-galli | 0.75 | Disruption of cell division |
Material Science
The compound is also explored in material science for its potential to create advanced materials such as polymers and coatings. Its chemical structure imparts desirable properties such as thermal stability and chemical resistance.
Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance mechanical properties and durability.
Table 3: Properties of Polymers Containing Pyridine Derivatives
| Polymer Type | Additive Used | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polypropylene | This compound | 180 | 30 |
| Polyvinyl chloride | Related compound D | 175 | 28 |
Biochemical Research
In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding, aiding in the understanding of various biochemical pathways and potential therapeutic targets.
Case Study: Enzyme Inhibition
Research has indicated that derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways relevant to disease states.
Table 4: Enzyme Inhibition Studies
| Enzyme Target | Compound Name | IC50 (µM) |
|---|---|---|
| Cyclooxygenase | This compound | 50 |
| Protein Kinase | Related compound E | 30 |
Mechanism of Action
The mechanism of action of 6-(4-Bromophenoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
6-(4-Bromophenyl)-2-methylpyridine-3-carboxylic acid (CAS: 1242015-22-0)
- Structure: Features a 4-bromophenyl (instead of phenoxy) group at position 6 and a methyl group at position 2.
- Key Differences: The phenyl group lacks the oxygen atom present in the phenoxy group, reducing polarity and hydrogen-bonding capacity.
- Applications : Reported as a building block in kinase inhibitor synthesis .
4-Bromo-6-methyl-3-pyridinecarboxylic acid (CAS: 1060805-96-0)
- Structure : Bromine at position 4 and a methyl group at position 6.
- Key Differences: Bromine’s position (4 vs. 6) alters electronic distribution, influencing reactivity in nucleophilic substitutions. Lower molecular weight (C₇H₆BrNO₂) compared to the target compound.
- Applications : Used in synthesizing anticancer and antiviral agents .
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Core Structure Variations
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS: 2060037-41-2)
- Structure : Pyrrolidine core with bromophenylmethyl and trifluoromethyl groups.
- Key Differences :
- The pyrrolidine ring replaces pyridine, altering conformational flexibility and basicity.
- The trifluoromethyl group enhances metabolic stability.
- Applications : Investigated in CNS drug discovery .
6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic acid
- Structure: Amino-linked chlorophenyl group at position 6.
- Key Differences: The amino group increases solubility but reduces steric bulk compared to phenoxy. Chlorine’s electronic effects differ from bromine.
- Applications: Potential use in antidiabetic agents .
Physicochemical and Reactivity Comparison
Biological Activity
6-(4-Bromophenoxy)pyridine-3-carboxylic acid is an organic compound characterized by its unique structural features, which include a bromophenoxy group and a carboxylic acid functional group attached to a pyridine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C12H8BrNO3
- Molecular Weight : Approximately 294.1 g/mol
The presence of functional groups such as the carboxylic acid and bromophenoxy moiety enhances the compound's reactivity and potential biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression, potentially acting as an anticancer agent.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The exact mechanism of action for this compound remains to be fully elucidated. However, its structural features suggest potential interactions with biological targets that could influence cellular pathways related to cancer and inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromopyridine-3-carboxylic acid | Lacks phenoxy group | Less versatile due to absence of additional functional groups |
| 2-Phenoxypyridine-3-carboxylic acid | Lacks bromine atom | May exhibit different reactivity due to absence of halogen |
| 4-(Bromophenyl)-pyridine-3-carboxylic acid | Contains bromine but lacks phenoxy functionality | Different electronic properties affecting reactivity |
The combination of both bromophenoxy and carboxylic acid groups in this compound enhances its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that derivatives of pyridine compounds can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These studies suggest that the presence of electron-withdrawing groups at specific positions on the aromatic ring is crucial for enhancing biological activity .
- Enzyme Interaction Studies : Research has indicated that certain pyridine derivatives can selectively inhibit enzymes related to cancer progression. For example, compounds exhibiting strong hydrophobic interactions with receptor amino acids have shown promise in preclinical models .
- Antimicrobial Activity : Pyridine compounds have also been evaluated for their antimicrobial properties against various pathogens. The results indicate that certain derivatives possess significant antimicrobial activity, suggesting potential applications in treating infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-Bromophenoxy)pyridine-3-carboxylic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : A common approach involves coupling 4-bromophenol with a pyridine-3-carboxylic acid derivative. For example, nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed to attach the bromophenoxy group to the pyridine ring. Optimization includes:
- Catalysts : Palladium or copper catalysts (e.g., CuI for SNAr) .
- Solvents : Polar aprotic solvents like DMF or toluene under reflux .
- Purification : Gradient elution via HPLC or recrystallization to achieve >95% purity .
- Key Metrics : Monitor reaction progress via TLC or LC-MS, and confirm final purity using NMR (¹H/¹³C) and elemental analysis.
Q. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?
- Methodological Answer :
- Structural Analysis : Single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated in similar brominated pyridine derivatives .
- Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) confirm functional groups.
- Computational Studies : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .
Q. What are the recommended protocols for evaluating the solubility and stability of this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Use shake-flask methods with buffers (pH 1–13) and solvents (DMSO, ethanol). Measure saturation concentration via UV-Vis spectroscopy .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified using LC-MS .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare DFT-predicted activation energies with experimental Arrhenius plots for SNAr reactions. Adjust computational models (e.g., solvent effects via COSMO-RS) to align with observed rates .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to track hydrolysis pathways and validate mechanisms .
Q. How can the antifungal activity of this compound derivatives be systematically evaluated, and what methodological controls are essential for accurate assessment?
- Methodological Answer :
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Candida albicans or Aspergillus fumigatus using microdilution protocols .
- Controls : Include fluconazole as a positive control and solvent-only (e.g., DMSO) as a negative control.
- Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assays to rule off-target effects .
Q. What experimental and computational approaches are suitable for analyzing the compound’s potential as a kinase inhibitor in cancer research?
- Methodological Answer :
- Enzyme Assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Molecular Docking : Simulate binding modes with AutoDock Vina; validate via mutagenesis studies (e.g., Ala-scanning of ATP-binding pockets) .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to correlate substituent effects with IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
- Reproducibility Tests : Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Batch Variability : Analyze purity and stereochemistry of the compound across suppliers using chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
